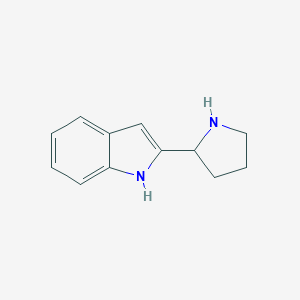

2-pyrrolidin-2-yl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBLRQAOBHNNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394665 | |

| Record name | 2-pyrrolidin-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112565-42-1 | |

| Record name | 2-pyrrolidin-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-pyrrolidin-2-yl-1H-indole: Physicochemical Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of 2-pyrrolidin-2-yl-1H-indole and its derivatives. This class of compounds, characterized by the fusion of a pyrrolidine ring to an indole scaffold, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.

Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of the parent compound, this compound, is not extensively available in publicly accessible literature. However, based on the constituent indole and pyrrolidine moieties, a number of properties can be predicted. The indole ring system imparts a degree of aromaticity and potential for π-π stacking interactions, while the pyrrolidine ring introduces a basic nitrogen atom and conformational flexibility.

For related compounds, some data is available. For instance, for the structurally similar pyrrolidin-2-one, the following properties have been reported:

| Property | Value | Reference |

| Molecular Weight | 85.10 g/mol | [1] |

| Boiling Point | 245 °C | [1] |

| Melting Point | 25 °C | [1] |

| LogP | -0.8 | [1] |

It is important to note that the fusion of the indole ring will significantly alter these properties. The indole moiety is known to influence the lipophilicity and basicity of adjacent functional groups. Researchers are advised to perform experimental determination of these properties for this compound to obtain accurate values for use in drug design and development.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, several general synthetic strategies for constructing pyrrolidine-containing indole derivatives have been described. These methods can be adapted to target the desired compound.

One common approach involves the reaction of an appropriately substituted indole precursor with a pyrrolidine building block. For example, a Fischer indole synthesis could be employed using a pyrrolidinyl ketone or aldehyde. Alternatively, a nucleophilic substitution or cross-coupling reaction could be used to attach the pyrrolidine ring to a pre-formed indole scaffold.[2][3]

A potential synthetic workflow is outlined below:

Figure 1. A potential synthetic strategy for this compound via cross-coupling.

General Experimental Considerations:

-

Starting Materials: High-purity indole and pyrrolidine starting materials are crucial for achieving good yields and minimizing side products.

-

Catalyst System: The choice of palladium catalyst and ligands is critical for the efficiency of the cross-coupling reaction.

-

Reaction Conditions: Optimization of solvent, temperature, and reaction time is necessary to maximize the yield of the desired product.

-

Purification: Chromatographic techniques, such as column chromatography or preparative HPLC, are typically required to isolate the pure compound.

Biological Activity and Signaling Pathways

The biological activities of the specific compound this compound are not well-documented. However, the broader class of indole and pyrrolidine-containing molecules exhibits a wide range of pharmacological effects, suggesting potential therapeutic applications.

Derivatives of indole are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] The indole nucleus is a common feature in many biologically active natural products and synthetic drugs.

Similarly, the pyrrolidine ring is a prevalent scaffold in medicinal chemistry, contributing to the potency and selectivity of many drugs.[5] Pyrrolidine derivatives have been investigated for their activity against a variety of targets, including enzymes and receptors.

A novel indole derivative has been reported to suppress the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[6] This compound was found to inhibit the activity of Smoothened (SMO), a key component of the Hh pathway.[6]

The general mechanism of Hedgehog signaling is depicted below:

Figure 2. Simplified Hedgehog signaling pathway.

Furthermore, certain pyrrolidine derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways, which play a crucial role in the innate immune response.[7] These compounds can inhibit the activation of downstream signaling cascades, leading to anti-inflammatory effects.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While specific experimental data for the parent compound is limited, the known biological activities of related indole and pyrrolidine derivatives highlight the potential of this chemical class. Further research is warranted to synthesize and characterize this compound and its analogs, and to explore their therapeutic potential in various disease areas. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-pyrrolidin-2-yl-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-pyrrolidin-2-yl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure

Figure 1: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for indole and pyrrolidine derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 | br s | Indole N-H |

| ~7.6 | d | Indole H-4 |

| ~7.4 | d | Indole H-7 |

| ~7.1-7.2 | m | Indole H-5, H-6 |

| ~6.5 | s | Indole H-3 |

| ~4.5 | t | Pyrrolidine H-2' |

| ~3.3 | t | Pyrrolidine H-5' |

| ~2.9 | br s | Pyrrolidine N-H |

| ~1.8-2.2 | m | Pyrrolidine H-3', H-4' |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Indole C-2 |

| ~136 | Indole C-7a |

| ~128 | Indole C-3a |

| ~122 | Indole C-5 |

| ~121 | Indole C-6 |

| ~120 | Indole C-4 |

| ~111 | Indole C-7 |

| ~102 | Indole C-3 |

| ~60 | Pyrrolidine C-2' |

| ~47 | Pyrrolidine C-5' |

| ~35 | Pyrrolidine C-3' |

| ~26 | Pyrrolidine C-4' |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (Indole) |

| ~3300 | N-H stretch (Pyrrolidine) |

| ~3100-3000 | C-H stretch (Aromatic) |

| ~2980-2850 | C-H stretch (Aliphatic) |

| ~1600, 1450 | C=C stretch (Aromatic) |

| ~1470 | C-N stretch |

| ~740 | C-H bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragmentation |

| 186 | [M]⁺ (Molecular Ion) |

| 117 | Loss of pyrrolidine moiety |

| 70 | Pyrrolidine fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logical Relationships

Figure 2: General workflow for spectroscopic analysis.

The Discovery and First Synthesis of 2-pyrrolidin-2-yl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyrrolidin-2-yl-1H-indole scaffold is a significant heterocyclic motif that garners interest in medicinal chemistry due to its structural resemblance to endogenous biomolecules, particularly the amino acid tryptophan. This technical guide delineates a plausible historical first synthesis of this compound, leveraging the foundational Fischer indole synthesis. Herein, we provide detailed experimental protocols, predicted analytical data, and a discussion of the molecule's potential biological significance in the context of drug discovery. The information is structured to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] Its fusion with a pyrrolidine ring at the 2-position creates the this compound core, a structure with inherent chirality and the potential for diverse biological interactions. This compound can be viewed as a bioisostere of tryptamine or tryptophan, where the ethylamine side chain is constrained within a pyrrolidine ring. Such conformational restriction is a common strategy in drug design to enhance binding affinity and selectivity for biological targets.[2][3]

While a singular seminal publication detailing the "discovery" of this compound is not prominent in the historical literature, its conceptualization and synthesis can be logically traced to the application of classic organic reactions to novel building blocks. This guide proposes a retrosynthetic analysis and a forward synthesis based on the venerable Fischer indole synthesis, a powerful and versatile method for indole ring formation discovered by Emil Fischer in 1883.[4]

Retrosynthetic Analysis and Proposed First Synthesis

The most logical and historically relevant approach to the first synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.

Our retrosynthetic analysis pinpoints phenylhydrazine and 2-acetylpyrrolidine as the key starting materials. The latter, a ketone-functionalized pyrrolidine, provides the requisite carbon framework for the pyrrolidine moiety at the C2 position of the indole.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the Fischer indole synthesis and are adapted for the specific substrates required for the synthesis of this compound.

Synthesis of the Phenylhydrazone of 2-Acetylpyrrolidine

Objective: To synthesize the key phenylhydrazone intermediate from phenylhydrazine and N-protected 2-acetylpyrrolidine. An N-protected version of 2-acetylpyrrolidine, such as the N-Boc derivative, is proposed to prevent side reactions involving the secondary amine of the pyrrolidine ring under acidic conditions.

Materials:

-

N-Boc-2-acetylpyrrolidine

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve N-Boc-2-acetylpyrrolidine (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (approximately 5-10 drops).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Fischer Indole Synthesis and Deprotection

Objective: To cyclize the phenylhydrazone intermediate to form the protected indole and subsequently remove the Boc protecting group.

Materials:

-

N-Boc-2-acetylpyrrolidine phenylhydrazone (from step 3.1)

-

Polyphosphoric acid (PPA) or another suitable Lewis/Brønsted acid (e.g., ZnCl2, H2SO4)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Trifluoroacetic acid (TFA) or HCl in dioxane

Procedure:

-

Add the N-Boc-2-acetylpyrrolidine phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at room temperature with vigorous stirring.

-

Heat the mixture to 80-100°C for 1-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-pyrrolidin-2-yl-1H-indole.

-

Purify the crude product by column chromatography on silica gel.

-

For deprotection, dissolve the purified N-Boc protected indole in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Redissolve the residue in a minimal amount of solvent and precipitate the final product, this compound, as a salt or neutralize to obtain the free base.

Data Presentation

As no direct experimental data for the first synthesis is available, the following tables present predicted data based on the proposed synthetic route and analysis of structurally similar compounds.

Table 1: Predicted Reaction Parameters

| Parameter | Value | Notes |

| Phenylhydrazone Formation | ||

| Theoretical Yield | >90% | Based on typical hydrazone formation reactions. |

| Fischer Indole Synthesis | ||

| Theoretical Yield | 60-75% | Typical yields for the Fischer indole synthesis can vary. |

| Deprotection | ||

| Theoretical Yield | >95% | Acid-catalyzed Boc deprotection is generally high-yielding. |

| Overall Yield | 51-68% | Estimated overall yield for the three-step sequence. |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.10 | br s |

| ~7.60 | d |

| ~7.35 | d |

| ~7.10 | t |

| ~7.05 | t |

| ~6.30 | s |

| ~4.50 | t |

| ~3.20 - 3.00 | m |

| ~2.10 - 1.80 | m |

| ~1.60 | br s |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-2 (Indole) |

| ~136.0 | C-7a (Indole) |

| ~128.0 | C-3a (Indole) |

| ~121.5 | C-5 (Indole) |

| ~120.0 | C-6 (Indole) |

| ~119.5 | C-4 (Indole) |

| ~110.5 | C-7 (Indole) |

| ~101.0 | C-3 (Indole) |

| ~60.0 | C-2 (Pyrrolidine) |

| ~46.0 | C-5 (Pyrrolidine) |

| ~34.0 | C-3 (Pyrrolidine) |

| ~25.0 | C-4 (Pyrrolidine) |

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 186 | [M]⁺ |

| 117 | [M - C₄H₉N]⁺ (loss of pyrrolidine) |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |

Biological Significance and Potential Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its structural similarity to tryptophan suggests potential interactions with targets that recognize this essential amino acid.

Potential Biological Activities:

-

Anticancer: Many indole derivatives exhibit anticancer properties by targeting various cellular mechanisms, including tubulin polymerization, kinase inhibition, and apoptosis induction.[5]

-

Antimicrobial: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal activities.[6]

-

Neurological Activity: Due to its resemblance to neurotransmitters like serotonin, this scaffold could potentially interact with receptors and enzymes in the central nervous system.

Hypothetical Signaling Pathway Interaction:

Given the prevalence of indole-based compounds as kinase inhibitors, a plausible mechanism of action for derivatives of this compound could involve the inhibition of a protein kinase signaling pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR).

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a dedicated publication, its creation is a logical extension of well-established synthetic methodologies. The Fischer indole synthesis provides a robust and plausible route for its initial preparation. The inherent structural features of this compound, particularly its relationship to biologically active indoles and its nature as a constrained amino acid analogue, mark it as a scaffold of continuing interest for the development of novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to understand, synthesize, and further explore the potential of this valuable heterocyclic core.

References

The Therapeutic Promise of 2-Pyrrolidin-2-yl-1H-indole Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The fusion of an indole nucleus with a pyrrolidine ring to form the 2-pyrrolidin-2-yl-1H-indole scaffold presents a compelling starting point for the design of novel therapeutic agents. This heterocyclic system combines the rich biological profile of indoles, which are central to many natural products and approved drugs, with the versatile stereochemistry of the pyrrolidine moiety. While direct research on the unsubstituted this compound core is emerging, a wealth of data on closely related analogs, particularly spiro- and substituted indole-pyrrolidine hybrids, highlights the significant therapeutic potential of this structural class. This technical guide provides an in-depth overview of the known and potential biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the indole-pyrrolidine framework have demonstrated significant promise as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action for these compounds often involves the inhibition of critical enzymes and proteins that drive cancer progression.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various indole-pyrrolidine derivatives are summarized below. The data, primarily from in vitro studies, showcases the potency of these compounds, often in the low micromolar to nanomolar range.

| Compound Class | Derivative | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | Compound 5g | MCF-7 (Breast) | MTT Assay | 2.8 | [1] |

| Spirooxindole-pyrrolidine | Compound 5l | MCF-7 (Breast) | MTT Assay | 3.4 - 4.5 | [1] |

| Spirooxindole-pyrrolidine | Compound 5n | MCF-7 (Breast) | MTT Assay | 3.4 - 4.5 | [1] |

| Spirooxindole-pyrrolidine | Compound 5g | MDA-MB-231 (Breast) | MTT Assay | 4.3 - 8.4 | [1] |

| Pyrrolidin-2-one-hydrazone | Indole derivative 14 | IGR39 (Melanoma) | MTT Assay | 10.40 ± 1.35 | [2] |

| Pyrrolidin-2-one-hydrazone | Indole derivative 14 | MDA-MB-231 (Breast) | MTT Assay | 19.77 ± 1.86 | [2] |

| Pyrrolyl-indole-carbohydrazide | Compound 3h | T47D (Breast) | Not Specified | 2.4 | [3] |

| Pyrrolyl-indole-carbohydrazide | Compound 3k | T47D (Breast) | Not Specified | 10.6 | [3] |

| Indole-Aryl-Amide | Compound 2 | MCF-7 (Breast) | Not Specified | 0.81 | [4] |

| Indole-Aryl-Amide | Compound 2 | PC3 (Prostate) | Not Specified | 2.13 | [4] |

| Indole-Aryl-Amide | Compound 4 | HT29 (Colon) | Not Specified | 0.96 | [5] |

| Indole-Aryl-Amide | Compound 4 | HeLa (Cervical) | Not Specified | 1.87 | [5] |

| Indole-Aryl-Amide | Compound 4 | MCF-7 (Breast) | Not Specified | 0.84 | [5] |

| Indole-Aryl-Amide | Compound 5 | HT29 (Colon) | Not Specified | IC50 in µM range | [4] |

| Pyrido-indole-one hybrid | Compound 9c | MDA-MB-231 (Breast) | Not Specified | 0.77 ± 0.03 | |

| Pyrido-indole-one hybrid | Compound 9c | 4T1 (Breast) | Not Specified | 3.71 ± 0.39 | |

| Pyrido-indole-one hybrid | Compound 9c | MCF-7 (Breast) | Not Specified | 4.34 ± 0.31 | |

| Benzo[d]imidazol-2-yl)methylene)indolin-2-one | Compound 8l | MDA-MB-231 (Breast) | Not Specified | 3.26 ± 0.24 | [6] |

| Benzo[d]imidazol-2-yl)methylene)indolin-2-one | Compound 8l | 4T1 (Breast) | Not Specified | 5.96 ± 0.67 | [6] |

Signaling Pathways in Anticancer Activity

Indole-pyrrolidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One of the prominent mechanisms involves the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Caption: Inhibition of EGFR and CDK2 signaling pathways by indole-pyrrolidine derivatives.

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: A Potential New Frontier

The indole nucleus is a common feature in many antimicrobial agents. While specific data on this compound derivatives is limited, related heterocyclic compounds have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole and pyrrolidine derivatives against various microorganisms.

| Compound Class | Derivative | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Indole-1,2,4-triazole conjugate | Compound 6f | Candida albicans | N/A | 2 | [7] |

| Indole-1,2,4-triazole conjugate | Various | Candida tropicalis | N/A | As low as 2 | [7] |

| Spiro[oxindole-pyrrolidine] | Compound 5a | Staphylococcus aureus | Positive | 3.9 | [8] |

| Spiro[oxindole-pyrrolidine] | Compound 5i | Candida albicans | N/A | 31.5 | [8] |

| Pyrrolidine-thiazole | Compound 51a | Bacillus cereus | Positive | 21.70 ± 0.36 | [3] |

| Pyrrolidine-thiazole | Compound 51a | Staphylococcus aureus | Positive | 30.53 ± 0.42 | [3] |

| Indole-thiadiazole | Compound 2h | Staphylococcus aureus | Positive | 6.25 | [9] |

| Indole-triazole | Compound 3d | Staphylococcus aureus | Positive | 6.25 | [9] |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Some dispiro indole-pyrrolidine and 2-pyrrolidinone derivatives have been shown to possess anti-inflammatory properties.[1][10]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of some pyrrolidinone derivatives have been evaluated by their ability to inhibit enzymes involved in the inflammatory process.

| Compound Class | Derivative | Target | Assay Type | IC50 (µM) | Reference |

| Pyrrolidin-2,5-dione | Compound 13e | COX-2 | In vitro enzyme inhibition | 0.98 | [2] |

| 2-Pyrrolidinone | Compound 14d | LOX | In vitro enzyme inhibition | 80 (0.08 mM) | [10] |

| 2-Pyrrolidinone | Compound 14e | LOX | In vitro enzyme inhibition | 70.5 (0.0705 mM) | [10] |

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Methodology:

-

Animal Preparation: Use adult rats, typically Wistar or Sprague-Dawley, and measure the initial volume of their hind paw using a plethysmometer.

-

Compound Administration: Administer the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to different groups of animals.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw.

-

Measurement of Edema: Measure the paw volume at various time points after carrageenan injection (e.g., every hour for up to 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Neuroprotective Properties: A Glimmer of Hope for Neurodegenerative Diseases

Indole-based structures are known to possess neuroprotective effects, often attributed to their antioxidant properties and their ability to modulate neurotransmitter systems.

Potential Mechanisms of Neuroprotection

While specific data for this compound derivatives is not yet widely available, related indole compounds have shown neuroprotective effects through various mechanisms, including:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

-

Modulation of Serotonin Receptors: Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have shown affinity for 5-HT1A receptors, which are implicated in mood and cognition.[11]

-

Anti-amyloid Aggregation: Some indole-phenolic compounds have demonstrated the ability to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease.[12]

Experimental Protocols: Neuroprotection Assays

In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Workflow:

Caption: Workflow for an in vitro neuroprotection assay.

Detailed Methodology:

-

Cell Culture: Culture a human neuroblastoma cell line, such as SH-SY5Y, in appropriate media.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide.

-

Assessment of Cell Viability: After incubation, assess the cell viability using a method like the MTT assay.[12][13] An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery. The existing data on closely related analogs strongly suggest potential for potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The modular nature of this scaffold allows for extensive chemical modification, providing a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to fully elucidate their structure-activity relationships and identify lead candidates for preclinical and clinical development.

References

- 1. Regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones of potential anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 6. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-pyrrolidin-2-yl-1H-indole in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 2-pyrrolidin-2-yl-1H-indole is limited. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties. The experimental protocols and data tables presented herein are illustrative and intended to guide researchers in their own investigations of this and similar molecules.

The development of any new chemical entity for pharmaceutical or research applications hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact a compound's formulation, bioavailability, and shelf-life. This technical guide outlines the essential experimental protocols for evaluating the solubility and stability of this compound, a molecule of interest given its indole and pyrrolidine moieties, which are common in bioactive compounds.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[1] Solubility is typically assessed in a range of solvents to support various stages of research and development, from in vitro assays to formulation. Common solvents for these assessments include water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).[2]

Two primary types of solubility are often measured: thermodynamic and kinetic.

-

Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[3][4]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (often in DMSO) to an aqueous buffer. It is a higher-throughput method often used in early discovery.[1][3]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method) [4][5]

-

Preparation: Add an excess amount of solid this compound to pre-determined volumes of the selected solvents (e.g., water, PBS pH 7.4, ethanol) in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[5]

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A standard calibration curve should be prepared for accurate quantification.[4]

Protocol 2: Kinetic Solubility Assessment [1]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Dispense a small volume of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate format.

-

Incubation & Detection: After a short incubation period (e.g., 1-2 hours), measure the amount of compound that has precipitated. This can be done by nephelometry (light scattering) or by separating the precipitate and quantifying the soluble portion via HPLC-UV or UV/Vis spectroscopy.[4]

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Value | Value | Equilibrium (Shake-Flask) |

| PBS (pH 7.4) | 25 | Value | Value | Equilibrium (Shake-Flask) |

| Ethanol | 25 | Value | Value | Equilibrium (Shake-Flask) |

| DMSO | 25 | Value | Value | Equilibrium (Shake-Flask) |

| PBS (pH 7.4) | 25 | Value | Value | Kinetic (DMSO stock) |

Note: Values are placeholders for experimentally determined data.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Stability Assessment

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life. A stability-indicating assay method (SIAM) is a validated analytical procedure used to detect changes in the concentration of the active ingredient over time due to degradation.[6][7] Such methods must be able to separate the intact drug from its degradation products.[6]

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under conditions more severe than standard storage.[6] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Protocol 3: Forced Degradation Study [8][9]

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

Stress Conditions: Subject the solutions to a variety of stress conditions in parallel:

-

Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base).

-

Quantification: Analyze the samples using a stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

The structure of this compound suggests several potential areas of instability:

-

Oxidation: The indole ring is susceptible to oxidation, which can occur at various positions.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other reactions, though this is less common for these specific ring systems.

-

Photodegradation: Aromatic systems like indole can be sensitive to light.

The pyrrolidine ring is generally stable, but like other secondary amines, it can be susceptible to oxidation.

The results of forced degradation studies should be summarized to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Total Degradants | Number of Degradants Detected |

| 1 M HCl (60°C) | 24 | Value | Value | Value |

| 1 M NaOH (60°C) | 24 | Value | Value | Value |

| 3% H₂O₂ (RT) | 24 | Value | Value | Value |

| Thermal (80°C) | 48 | Value | Value | Value |

| Photolytic (UV) | 24 | Value | Value | Value |

Note: Values are placeholders for experimentally determined data.

The development of a stability-indicating method is a logical process that flows from stress testing to method validation.

Conclusion

References

- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. sciforum.net [sciforum.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. ijsdr.org [ijsdr.org]

- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and commercial suppliers for 2-pyrrolidin-2-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 2-pyrrolidin-2-yl-1H-indole, consolidating available data on its chemical identity, commercial availability, and putative relevance in research and drug development. Due to the limited specific public information on this compound, this guide also incorporates general knowledge of the constituent indole and pyrrolidine scaffolds to provide a broader context for its potential applications.

Chemical Identity and Properties

Quantitative data for this compound is summarized below.

| Identifier/Property | Value |

| CAS Number | 112565-42-1[1] |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.26 g/mol [2] |

| IUPAC Name | 2-(pyrrolidin-2-yl)-1H-indole[1] |

| Canonical SMILES | C1CC(C1)C2=CC3=CC=CC=C3N2 |

| MDL Number | MFCD02663481[2] |

Commercial Availability

This compound is available from several commercial suppliers, primarily for research and development purposes. The table below lists some of these suppliers.

| Supplier |

| Sigma-Aldrich[3][4] |

| AChemBlock[4] |

| AOBChem[4] |

| Accela ChemBio Inc.[4] |

| Ambeed, Inc.[4] |

| Apollo Scientific Ltd[4] |

| AstaTech, Inc.[4] |

| BLD Pharmatech[4] |

| Chem Impex International, Inc. |

Note: Availability and purity levels should be confirmed with the respective suppliers.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the public domain. However, the synthesis of pyrrolidine and indole derivatives is well-documented in organic chemistry literature. General synthetic strategies often involve multi-step processes.

A conceptual experimental workflow for the synthesis of a substituted pyrrolidine-indole compound is outlined below. This is a generalized representation and not a validated protocol for the specific target compound.

Caption: Conceptual Experimental Workflow for Synthesis.

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been detailed in the available literature, the indole and pyrrolidine moieties are key pharmacophores in numerous biologically active compounds.

The indole nucleus is a common feature in molecules targeting a wide range of biological processes, including anticancer, antimicrobial, and antiviral activities.[5] Similarly, the pyrrolidine ring is a versatile scaffold found in many bioactive compounds, contributing to their three-dimensional structure and interaction with biological targets.[6] Pyrrolidine derivatives have shown potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[7] The combination of these two scaffolds in this compound suggests its potential for investigation in various therapeutic areas, particularly in drug development and neurological research.[2]

Given the diverse roles of indole and pyrrolidine derivatives, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action. This is a generalized model and does not represent a confirmed pathway for this compound.

Caption: Hypothetical Signaling Pathway.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidin-2-yl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the features of both the indole and pyrrolidine rings, provides a versatile framework for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide offers a comprehensive review of the current literature on this compound and its related structures, encompassing synthetic methodologies, pharmacological activities, and their underlying mechanisms of action.

Synthetic Strategies

The synthesis of the this compound core and its derivatives often involves multi-step sequences, leveraging established methods for the construction of both the indole and pyrrolidine rings. While a definitive, universally adopted protocol for the parent compound is not extensively detailed in singular reports, a general and adaptable synthetic workflow can be conceptualized from various reported methodologies for analogous structures.

A plausible and commonly employed synthetic route commences with the construction of a suitable indole precursor, followed by the introduction of the pyrrolidine moiety. Key synthetic strategies include:

-

Pictet-Spengler Reaction: This powerful reaction can be utilized to construct the pyrrolidine ring by reacting a tryptamine derivative with an appropriate aldehyde or ketone, followed by cyclization.

-

1,3-Dipolar Cycloaddition: Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, can undergo a [3+2] cycloaddition reaction with an activated indole-based dipolarophile to furnish the pyrrolidinyl-indole scaffold.

-

Reductive Amination: The reaction of an indole derivative bearing a suitable keto or aldehyde functionality at the 2-position with a pyrrolidine precursor, followed by reduction, can also lead to the desired product.

Experimental Protocol: A Generalized Approach for the Synthesis of N-Protected 2-(Pyrrolidin-2-yl)-1H-indole

The following represents a generalized experimental protocol for the synthesis of an N-protected 2-(pyrrolidin-2-yl)-1H-indole derivative, which is a common intermediate for further functionalization.

Step 1: Synthesis of 2-(1H-Indol-2-yl)-2-oxoacetate

-

To a solution of indole (1 equivalent) in anhydrous diethyl ether at 0°C, add oxalyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

-

The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield 2-(1H-indol-2-yl)-2-oxoacetyl chloride.

-

The crude acid chloride is then carefully added to a solution of an appropriate alcohol (e.g., ethanol) to yield the corresponding ester, which is purified by column chromatography.

Step 2: Reductive Amination with a Pyrrolidine Precursor

-

To a solution of the 2-(1H-indol-2-yl)-2-oxoacetate (1 equivalent) and a suitable N-protected 2-aminopyrrolidine derivative (e.g., Boc-2-aminopyrrolidine, 1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the N-protected 2-(pyrrolidin-2-yl)-1H-indole derivative.

Pharmacological Activities and Quantitative Data

Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative data for some of the most significant biological effects reported in the literature.

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed to target various cancer-related pathways. A notable example is the inhibition of the MDM2-p53 protein-protein interaction, which is a critical target for cancer therapy.

| Compound Class | Target | Assay | IC50 / ED50 | Cell Line | Reference |

| Spiro-oxindole derivatives | MDM2-p53 Interaction | Biochemical Assay | Low nM range | - | [1] |

| Spiro-oxindole derivatives | Cell Proliferation | Cell-based Assay | 161 nM - 471 nM | Various cancer cell lines | [1] |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | Maximal Electroshock (MES) | 80.38 mg/kg | In vivo (mice) | [2] |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant | 6 Hz test | 108.80 mg/kg | In vivo (mice) | [2] |

Anti-inflammatory Activity

Several derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.

| Compound Class | Target | Assay | IC50 | In Vitro/In Vivo | Reference |

| 2-Pyrrolidinone derivatives | Lipoxygenase (LOX) | Enzyme Inhibition Assay | 0.0705 - 0.08 mM | In Vitro | [3] |

| Dispiro compounds | Carrageenan-induced paw edema | In vivo inhibition | Comparable to indomethacin | In vivo (rats) | [4] |

Antimicrobial Activity

The structural motif is also found in compounds with activity against various microbial pathogens.

| Compound Class | Organism | Assay | MIC / Zone of Inhibition | Reference |

| Spiroindole derivatives | Staphylococcus aureus, Salmonella typhi | Antibacterial Assay | Potent activity | [5] |

| Spiroindole derivatives | Candida albicans | Antifungal Assay | Potent activity | [5] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows associated with these compounds.

One of the well-documented mechanisms of action for certain indole-pyrrolidine derivatives is the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.

In the absence of the Hedgehog ligand, the transmembrane protein Patched-1 (PTCH1) inhibits another transmembrane protein, Smoothened (SMO). Upon Hedgehog binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes involved in cell growth and proliferation. Certain this compound derivatives have been shown to directly inhibit SMO, thereby blocking the downstream signaling cascade.

Another important mechanism is the modulation of inflammatory pathways. Some derivatives have been shown to inhibit enzymes like lipoxygenase (LOX), which are key players in the production of inflammatory mediators.

Conclusion

The this compound scaffold represents a highly valuable and versatile core for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance in medicinal chemistry. Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles for clinical development. The continued investigation of this promising scaffold holds great potential for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of 2-(Pyrrolidin-2-ylidene)-1H-indene-1,3-diones via 1,3-Dipolar Cycloaddition of H-Bond-Assisted Azomethine Ylides with Chalcones | CoLab [colab.ws]

Methodological & Application

Application Notes and Protocols for 2-Pyrrolidin-2-yl-1H-indole Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a representative asymmetric aldol reaction catalyzed by a 2-substituted pyrrolidine organocatalyst, specifically focusing on a structural analogue of 2-pyrrolidin-2-yl-1H-indole. While a specific protocol for this compound is not prevalent in published literature, the following procedures are based on well-established methodologies for structurally similar diarylprolinol ethers and other 2-substituted pyrrolidine catalysts that lack a carboxylic acid moiety. These catalysts operate via a common enamine-based mechanism.

The provided protocols and data are intended to serve as a robust starting point for researchers looking to employ this compound or similar pyrrolidine-based catalysts in asymmetric aldol additions.

Catalytic Signaling Pathway: Asymmetric Aldol Reaction

The catalytic cycle for a 2-substituted pyrrolidine-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Caption: Catalytic cycle of a 2-substituted pyrrolidine in an aldol reaction.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde using a 2-substituted pyrrolidine catalyst.

Materials:

-

Catalyst: (S)-2-(1H-indol-2-yl)pyrrolidine (or a similar 2-substituted pyrrolidine derivative)

-

Aldehyde: e.g., 4-Nitrobenzaldehyde

-

Ketone: e.g., Cyclohexanone

-

Solvent: Dichloromethane (DCM), Chloroform, or Toluene (anhydrous)

-

Additive (optional): Benzoic acid or other Brønsted acid

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the 2-substituted pyrrolidine catalyst (5-20 mol%) in the chosen solvent (e.g., DCM, 1.0 M), add the aldehyde (1.0 equivalent).

-

If an additive is used, it is added at this stage (5-20 mol%).

-

The mixture is stirred at room temperature (or cooled to a specific temperature, e.g., 0 °C or -20 °C) for 10-15 minutes.

-

The ketone (2.0-10.0 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at the specified temperature and monitored by TLC until the starting aldehyde is consumed (typically 24-72 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis of a chiral derivative.

Experimental Workflow Diagram

Caption: Step-by-step workflow of the experimental procedure.

Data Presentation

The following tables summarize typical results for asymmetric aldol reactions catalyzed by various 2-substituted pyrrolidine derivatives, which can be used as a reference for reactions catalyzed by this compound.

Table 1: Effect of Different Pyrrolidine-Based Catalysts on the Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | Proline (10) | DMSO | 24 | 95 | 95:5 | 99 |

| 2 | Diarylprolinol Silyl Ether (10) | Toluene | 48 | 92 | >99:1 | 99 |

| 3 | Pyrrolidine-Sulfonamide (5) | CH₂Cl₂ | 36 | 88 | 98:2 | 97 |

| 4 | (S)-2-(Trifluoromethyl)pyrrolidine (20) | CHCl₃ | 72 | 75 | 90:10 | 85 |

Data compiled from various sources for illustrative purposes.

Table 2: Substrate Scope for the Aldol Reaction Catalyzed by a Diarylprolinol Silyl Ether (10 mol%) in Toluene

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 48 | 92 | >99:1 | 99 |

| 2 | Benzaldehyde | Cyclohexanone | 72 | 85 | 95:5 | 96 |

| 3 | 2-Naphthaldehyde | Cyclohexanone | 60 | 89 | 97:3 | 98 |

| 4 | 4-Nitrobenzaldehyde | Acetone | 96 | 65 | - | 90 |

| 5 | 4-Nitrobenzaldehyde | Cyclopentanone | 48 | 90 | 98:2 | 99 |

Data is representative of typical results found in the literature for this class of catalyst.

Mechanism and Stereochemical Model

The stereochemical outcome of the reaction is generally explained by the Houk-List model, where the enamine formed from the (S)-pyrrolidine catalyst and the ketone attacks the re-face of the aldehyde. The substituent at the C-2 position of the pyrrolidine ring plays a crucial role in shielding the si-face of the enamine, leading to high stereoselectivity. For a catalyst like this compound, the indole group is expected to provide significant steric bulk, effectively blocking one face of the enamine from the approach of the aldehyde. Additionally, the N-H proton of the indole ring may participate in hydrogen bonding with the aldehyde's carbonyl oxygen, further organizing the transition state and enhancing stereoselectivity.

Logical Relationship Diagram

Caption: Key factors determining the stereochemical outcome of the reaction.

Applications of 2-Pyrrolidin-2-yl-1H-indole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidin-2-yl-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This structural framework, combining the electron-rich indole nucleus with a stereochemically rich pyrrolidine ring, has been exploited to develop a diverse range of therapeutic agents. This document provides an overview of the key applications of this scaffold, along with detailed protocols for the synthesis and evaluation of representative compounds.

Anticancer Activity

Derivatives of this compound, particularly in the form of spirooxindoles, have demonstrated significant potential as anticancer agents. These compounds often act as inhibitors of key protein kinases involved in tumor growth and angiogenesis.

Multi-Target Tyrosine Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By simultaneously targeting these pathways, these compounds can effectively inhibit tumor cell proliferation and angiogenesis.

Quantitative Data for Anticancer Activity:

| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |

| Va | EGFR | 71 ± 6 | - | [1] |

| Va | BRAFV600E | >10,000 | - | [1] |

| Ve | EGFR | 85 ± 7 | - | [1] |

| Vf | EGFR | 92 ± 8 | - | [1] |

| Vg | EGFR | 88 ± 5 | - | [1] |

| Vh | EGFR | 95 ± 9 | - | [1] |

| Compound 3 | EGFR/VEGFR-2 | 18 (EGFR), 45 (VEGFR-2) | - | [1] |

| Spirooxindole 5l | - | 3.4 µM | MCF-7 | [2] |

| Spirooxindole 5o | - | 4.12 µM | MCF-7 | [2] |

| Spirooxindole 5l | - | 8.45 µM | MDA-MB-231 | [2] |

| Spirooxindole 5o | - | 4.32 µM | MDA-MB-231 | [2] |

| Spiro[indoline-3,3′-pyrrolidine] 4d | Acetylcholinesterase | 69.07 ± 10.99 µM | - | [3] |

Experimental Protocols

1.2.1. General Synthesis of Spirooxindole-Pyrrolidine Derivatives

This protocol describes a one-pot, three-component [3+2] cycloaddition reaction to synthesize spirooxindole-pyrrolidine derivatives.[2]

Materials:

-

Substituted isatin (1.0 equiv)

-

Sarcosine or L-proline (1.0 equiv)

-

Substituted (E)-3-aryl-1-phenylprop-2-en-1-one (chalcone) (1.0 equiv)

-

Methanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted isatin (1.0 equiv) and sarcosine or L-proline (1.0 equiv) in methanol, add the substituted chalcone (1.0 equiv).

-

Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

1.2.2. MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

1.2.3. VEGFR-2 Kinase Assay

This protocol describes a luminescent kinase assay to measure the inhibitory activity of compounds against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compounds in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 96-well plate, add the test compound solution, VEGFR-2 enzyme, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Diagrams

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: MTT Assay Experimental Workflow.

Central Nervous System (CNS) Applications

The this compound scaffold is also a key pharmacophore for developing agents targeting the central nervous system, particularly as ligands for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Dopamine and Serotonin Receptor Ligands

Derivatives of this scaffold have been designed and synthesized as multi-target ligands for aminergic GPCRs, showing potential for the treatment of disorders like schizophrenia and Parkinson's disease.[4]

Quantitative Data for GPCR Ligands:

| Compound ID | Target | Kᵢ (nM) | Functional Activity | Reference |

| Compound 5 | D₂ | 15.3 | Antagonist | [4] |

| Compound 5 | 5-HT₁ₐ | 28.6 | - | [4] |

| Compound 5 | 5-HT₂ₐ | 1.8 | Antagonist | [4] |

| Compound 9 | D₂ | 2.5 | Antagonist | [4] |

| Compound 9 | 5-HT₁ₐ | 10.3 | - | [4] |

| Compound 9 | 5-HT₂ₐ | 1.1 | Antagonist | [4] |

| Compound 17 | D₂ | 2.6 | Antagonist | [4] |

| Compound 17 | 5-HT₁ₐ | 10.5 | - | [4] |

| Compound 17 | 5-HT₂ₐ | 2.1 | Antagonist | [4] |

| Compound 10d | D₄ | 2.0 | Antagonist | [5] |

Experimental Protocols

2.2.1. Synthesis of 3-(1-Arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles

This protocol describes the synthesis of indole derivatives targeting aminergic GPCRs.[4]

Materials:

-

Indole or 5-substituted indole (1.0 equiv)

-

N-substituted piperidin-4-one (1.0 equiv)

-

Potassium hydroxide (catalyst)

-

Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the indole or 5-substituted indole and the N-substituted piperidin-4-one in methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add potassium hydroxide portion-wise to the cooled mixture with stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

-

Characterize the final product by spectroscopic methods.

Signaling Pathway Diagrams

Caption: GPCR Signaling Cascade Modulation.

Anti-inflammatory Activity

The this compound scaffold has also been explored for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Certain derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Quantitative Data for Anti-inflammatory Activity:

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 13e | COX-2 | 0.98 | 31.5 | [6] |

Experimental Protocols

3.2.1. In Vitro COX Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[6]

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds in DMSO

-

EIA buffer, reagents, and plates (Cayman Chemical)

Procedure:

-

Pre-incubate the enzyme with the test compound or vehicle (DMSO) in the assay buffer containing heme for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a solution of HCl.

-

Measure the concentration of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway Diagrams

Caption: Inhibition of Prostaglandin Synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-pyrrolidin-2-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-pyrrolidin-2-yl-1H-indole. The methodologies described are based on established analytical techniques for structurally related indole alkaloids and pyrrolidine derivatives, offering a robust framework for method development and validation in research and drug development settings.

Introduction

This compound is a heterocyclic compound containing both an indole and a pyrrolidine moiety. The accurate quantification of this and similar molecules is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances. The analytical methods detailed below are designed to provide high sensitivity, selectivity, and accuracy for the determination of this compound in various matrices.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | Sigma-Aldrich[1] |

| Molecular Weight | 186.25 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| pKa | Basic (due to pyrrolidine nitrogen) | Inferred from similar structures[2] |

| UV Absorbance (λmax) | ~280 nm (predicted for indole moiety) | Inferred from similar structures[3] |

Analytical Methodologies

Three primary analytical techniques are presented for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the analysis of bulk material and formulations where high concentration levels are expected.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.

-